molecular formula C10H11NO2 B8749251 1-(2-Isocyanatoethyl)-3-methoxybenzene CAS No. 62334-10-5

1-(2-Isocyanatoethyl)-3-methoxybenzene

Cat. No.: B8749251
CAS No.: 62334-10-5
M. Wt: 177.20 g/mol
InChI Key: MOTHWTFBUIOEDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Isocyanatoethyl)-3-methoxybenzene is a specialized aromatic isocyanate reagent of interest in advanced chemical synthesis and materials science research. Compounds within this class are characterized by a reactive isocyanate group (-N=C=O) attached to an ethyl chain and a methoxy-substituted benzene ring, making them valuable as building blocks for creating ureas, polyurethanes, and other polymers through reactions with compounds containing hydroxyl or amine groups . The structural motif of a methoxybenzene derivative is common in the development of pharmacologically active molecules, as seen in various patented quinoline and quinazoline derivatives, suggesting its potential utility in medicinal chemistry research for constructing novel compound libraries . As a research chemical, this product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human consumption purposes. Researchers should handle this material with extreme care, as isocyanates are known to be highly toxic upon inhalation, skin contact, or ingestion .

Properties

CAS No.

62334-10-5

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

1-(2-isocyanatoethyl)-3-methoxybenzene

InChI

InChI=1S/C10H11NO2/c1-13-10-4-2-3-9(7-10)5-6-11-8-12/h2-4,7H,5-6H2,1H3

InChI Key

MOTHWTFBUIOEDY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CCN=C=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences between 1-(2-Isocyanatoethyl)-3-methoxybenzene and analogous compounds:

Compound Name Substituents/Functional Groups CAS Number Molecular Weight (g/mol) Key Applications Reference
This compound -NCO (ethyl chain), -OCH₃ (benzene) N/A (see Note) ~191.2 (estimated) Polymer crosslinkers, drug intermediates
1-(Isocyanatomethyl)-3-methoxybenzene -NCO (methyl chain), -OCH₃ (benzene) 57198-56-8 177.17 Smaller chain length reduces steric hindrance
1-(2-Azidoethyl)-3-methoxybenzene -N₃ (azide, ethyl chain), -OCH₃ N/A 191.21 Click chemistry, glycocalyx engineering
1-Chloro-3-isothiocyanato-2-methoxybenzene -Cl, -NCS (isothiocyanate), -OCH₃ 127142-64-7 199.65 Thiourea synthesis, metal coordination
1-(1-Bromopropyl)-3-methoxybenzene -Br (propyl chain), -OCH₃ N/A 229.12 Suzuki coupling, halogen exchange

Reactivity and Functional Group Analysis

  • Isocyanate vs. Azide : While this compound reacts with amines or alcohols to form urethanes/ureas, the azide analog (1-(2-azidoethyl)-3-methoxybenzene) participates in Huisgen cycloadditions for bioconjugation .
  • Isocyanate vs. Isothiocyanate : The isothiocyanate group in 1-Chloro-3-isothiocyanato-2-methoxybenzene forms thioureas with amines but exhibits lower electrophilicity compared to isocyanates, favoring metal-catalyzed C–H activation .
  • Steric Effects : The ethyl chain in this compound provides greater flexibility than the methyl chain in 1-(Isocyanatomethyl)-3-methoxybenzene, impacting reaction kinetics in polymer networks .

Preparation Methods

Phosgene-Mediated Isocyanation

Reaction Scheme :
2-(3-Methoxyphenyl)ethylamine+COCl2This compound+2HCl\text{2-(3-Methoxyphenyl)ethylamine} + \text{COCl}_2 \rightarrow \text{this compound} + 2\text{HCl}

Procedure :

  • Step 1 : 2-(3-Methoxyphenyl)ethylamine is dissolved in anhydrous dichloromethane under nitrogen atmosphere.

  • Step 2 : Phosgene gas is introduced at 10C-10^\circ \text{C} to minimize side reactions.

  • Step 3 : The reaction mixture is stirred for 4–6 hours, followed by vacuum distillation to isolate the product.

Key Parameters :

ParameterOptimal RangeImpact on Yield
Temperature10C-10^\circ \text{C}Prevents urea formation
SolventDichloromethaneEnhances reagent solubility
Phosgene Equivalents1.2–1.5 eqMinimizes excess reagent

Yield : 65–78% (laboratory scale), 82–89% (industrial continuous flow).

Triphosgene as a Safer Alternative

Reaction Scheme :
2-(3-Methoxyphenyl)ethylamine+CCl3OC(O)OCCl3This compound+3HCl+CO2\text{2-(3-Methoxyphenyl)ethylamine} + \text{CCl}_3\text{O}C(O)\text{O}CCl_3 \rightarrow \text{this compound} + 3\text{HCl} + \text{CO}_2

Advantages :

  • Reduced toxicity compared to phosgene.

  • Better handling in non-specialized laboratories.

Procedure :

  • Step 1 : Triphosgene (0.33 eq) is added to a solution of 2-(3-Methoxyphenyl)ethylamine in tetrahydrofuran (THF).

  • Step 2 : The mixture is refluxed at 60C60^\circ \text{C} for 2 hours.

  • Step 3 : The product is purified via column chromatography (hexane:ethyl acetate = 9:1).

Yield : 70–75% (small-scale batches).

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Industrial synthesis prioritizes safety and scalability. Continuous flow reactors enable:

  • Precise Temperature Control : Maintains 5C-5^\circ \text{C} to 0C0^\circ \text{C} during phosgene addition.

  • In-Line Monitoring : Real-time FTIR spectroscopy detects intermediate carbamoyl chloride formation.

Case Study :
A pilot plant achieved 89% yield using the following parameters:

ParameterValue
Residence Time12 minutes
Pressure2 bar
SolventChlorobenzene

Protective Atmospheres and Moisture Control

  • Nitrogen Purging : Reduces hydrolysis of isocyanate to urea.

  • Molecular Sieves : 3Å sieves in solvent storage tanks maintain anhydrous conditions.

Optimization Strategies and Challenges

Solvent Selection

SolventBoiling Point (°C)Reactivity with IsocyanateYield (%)
Dichloromethane40Low78
Tetrahydrofuran66Moderate75
Chlorobenzene131Low89

Polar aprotic solvents like THF accelerate reaction rates but require stricter temperature control.

Side Reactions and Mitigation

  • Urea Formation :
    RNCO+H2ORNHCONHR\text{RNCO} + \text{H}_2\text{O} \rightarrow \text{RNHCONHR}
    Mitigated by maintaining <0.1%<0.1\% water content in solvents.

  • Oligomerization :
    Controlled by limiting reaction time to <6<6 hours.

Comparative Analysis of Methods

MethodYield (%)ScalabilitySafetyCost (USD/kg)
Phosgene Batch65–78ModerateHazardous120–150
Triphosgene Batch70–75LowModerate200–220
Continuous Flow82–89HighHigh90–110

Continuous flow systems offer the best balance of yield and safety for industrial applications.

Recent Advancements

Photochemical Activation

UV irradiation (254 nm254 \text{ nm}) of thiocyanate precursors in the presence of 2-(3-methoxyphenyl)ethylamine shows promise for solvent-free synthesis, though yields remain low (<30%<30\%) .

Q & A

Basic: What are the standard synthetic routes for 1-(2-Isocyanatoethyl)-3-methoxybenzene, and how do they compare to structurally similar compounds?

Answer:
The synthesis of this compound typically involves functionalizing a methoxybenzene derivative with an isocyanatoethyl group. A common approach is to react 3-methoxybenzene derivatives with isocyanate precursors under controlled conditions. For example, analogous compounds like 1-(2-Isocyanatoethoxy)-2-methoxybenzene are synthesized by attaching an isocyanato group to an ethoxy chain linked to the aromatic ring . Comparative studies with compounds such as 1-Ethoxy-3-methylbenzene highlight the importance of substituent positioning (e.g., para vs. meta) on reactivity and stability. Methoxy groups at the meta position (as in the target compound) may reduce steric hindrance compared to para-substituted analogs, enhancing reaction efficiency .

Basic: What spectroscopic and analytical methods are most effective for characterizing this compound?

Answer:
Key characterization techniques include:

  • NMR Spectroscopy : To confirm the structure and substituent positions (e.g., methoxy and isocyanatoethyl groups).
  • FT-IR : To identify the isocyanate (N=C=O) stretching vibration near 2270 cm⁻¹.
  • Mass Spectrometry : For molecular weight verification and fragmentation pattern analysis.
  • X-ray Crystallography : For precise structural determination, as demonstrated in studies of similar methoxybenzene derivatives .
    Data from PubChem and EPA DSSTox (e.g., InChIKey, canonical SMILES) should be cross-referenced to validate purity and structural integrity .

Advanced: How does the ethoxy chain length and substituent position influence the reactivity of aromatic isocyanates like this compound?

Answer:
The ethoxy chain length affects steric and electronic properties. Shorter chains (e.g., ethyl vs. longer alkyl groups) reduce steric hindrance, enabling faster nucleophilic attacks on the isocyanate group. Substituent position also modulates reactivity: meta-substituted methoxy groups (as in the target compound) may stabilize intermediates via resonance effects, whereas para-substituted analogs (e.g., 1-Ethoxy-4-methylbenzene) exhibit different electronic profiles that alter reaction pathways . Computational modeling (e.g., DFT) can predict substituent effects on electrophilicity and regioselectivity in reactions with amines or alcohols .

Advanced: What experimental design considerations are critical when studying the hydrolysis stability of this compound?

Answer:
Hydrolysis studies require:

  • Controlled pH and Solvent Systems : Isocyanates hydrolyze rapidly in aqueous media; use buffered solutions (pH 7–9) to mimic physiological conditions.
  • Kinetic Monitoring : Employ techniques like UV-Vis spectroscopy to track the disappearance of the isocyanate peak over time.
  • Comparative Analysis : Contrast hydrolysis rates with analogs like 3-Methoxyphenyl isocyanate to isolate the impact of the ethoxy chain .
    Safety protocols (e.g., inert atmosphere, PPE) are essential due to the toxicity of isocyanate degradation products .

Advanced: How can computational chemistry tools predict the biological activity of this compound derivatives?

Answer:
Methods include:

  • Molecular Docking : To simulate interactions with biological targets (e.g., enzymes or receptors).
  • QSAR Modeling : Correlate structural features (e.g., logP, polar surface area) with observed bioactivity.
  • ADMET Prediction : Assess pharmacokinetic properties like absorption and toxicity.
    Studies on similar compounds, such as 3-Amino-N-(2-methoxyphenyl)benzamide, demonstrate the utility of these tools in prioritizing derivatives for synthesis .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Answer:
Critical precautions include:

  • Ventilation : Use fume hoods to avoid inhalation of volatile isocyanates.
  • Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats resistant to organic solvents.
  • Spill Management : Neutralize spills with specialized absorbents (e.g., urea solutions) to prevent polymerization.
    Training in chemical safety, as outlined in postgraduate organic chemistry programs, is essential to mitigate risks .

Advanced: How do electronic effects of substituents impact the regioselectivity of this compound in nucleophilic addition reactions?

Answer:
The methoxy group’s electron-donating nature activates the aromatic ring at specific positions, directing nucleophiles to attack the isocyanate group. For instance:

  • Meta-Substitution : Enhances electrophilicity at the isocyanate carbon via resonance stabilization.
  • Ortho/Para Effects : Competing electronic effects may alter reaction pathways, as seen in studies of 2-Chloro-1-isocyanato-3-(trifluoromethyl)benzene .
    Kinetic isotope effect (KIE) studies and Hammett plots can quantify substituent contributions to reactivity .

Basic: What are the key differences in biological activity between this compound and its non-isocyanate analogs?

Answer:
Isocyanate groups confer unique reactivity, enabling covalent binding to biological nucleophiles (e.g., amines in proteins). Non-isocyanate analogs, such as 3-Methoxy-4-(methoxycarbonyl)phenylboronic acid, lack this mechanism and instead rely on reversible interactions. Comparative assays (e.g., enzyme inhibition studies) are necessary to quantify these differences .

Advanced: How can chemometrics improve the optimization of reaction conditions for synthesizing this compound derivatives?

Answer:
Chemometric approaches like Design of Experiments (DoE) and response surface methodology (RSM) can:

  • Identify Critical Parameters : Temperature, solvent polarity, and catalyst loading.
  • Minimize Byproduct Formation : By optimizing reaction time and stoichiometry.
    Case studies on similar compounds (e.g., imidazolium salts) demonstrate yield improvements of 20–30% using these techniques .

Advanced: What strategies resolve contradictions in reported reactivity data for aromatic isocyanates under varying experimental conditions?

Answer:

  • Systematic Replication : Repeat experiments under identical conditions (solvent, temperature, purity).
  • Meta-Analysis : Compare datasets from multiple studies, adjusting for variables like moisture content or catalyst type.
  • Advanced Characterization : Use in situ techniques (e.g., ReactIR) to monitor intermediate formation.
    Discrepancies in hydrolysis rates of methoxybenzene isocyanates highlight the need for standardized protocols .

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